molecular formula C5H5ClN2S B1358234 2-Chloro-4-(methylthio)pyrimidine CAS No. 49844-93-1

2-Chloro-4-(methylthio)pyrimidine

Cat. No. B1358234
CAS RN: 49844-93-1
M. Wt: 160.63 g/mol
InChI Key: VAATWVRXPRDPPM-UHFFFAOYSA-N
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Description

2-Chloro-4-(methylthio)pyrimidine is a chemical compound with the empirical formula C5H5ClN2S . It is used as a building block in medicinal chemistry synthesis . This compound has been used in the total synthesis of the marine alkaloid variolin B1 and 2-hydroxy-4-pyrimidinecarboxylic acid . It has also been used in the synthesis of 2,4-disubstituted pyrimidines, a novel class of KDR kinase inhibitors .


Physical And Chemical Properties Analysis

2-Chloro-4-(methylthio)pyrimidine is a liquid at 20 degrees Celsius . It has a boiling point of 139-140 °C/36 mmHg and a melting point of -2 °C . The density of this compound is 1.381 g/mL at 25 °C .

Scientific Research Applications

Application in Medicinal Chemistry Synthesis

  • Summary of the Application: 2-Chloro-4-(methylthio)pyrimidine is used as a building block in medicinal chemistry synthesis . It is used in the total synthesis of the marine alkaloid variolin B1 and 2-hydroxy-4-pyrimidinecarboxylic acid . It is also used in the synthesis of 2,4-disubstituted pyrimidines, a novel class of KDR kinase inhibitors .
  • Results or Outcomes: The outcomes of these syntheses are new compounds that can be used in further research and potentially in the development of new drugs .

Application in Anti-Inflammatory Activities

  • Summary of the Application: Pyrimidines, including 2-Chloro-4-(methylthio)pyrimidine, display a range of pharmacological effects including anti-inflammatory activities . They inhibit the expression and activities of certain vital inflammatory mediators .
  • Results or Outcomes: Literature studies reveal that a large number of pyrimidines exhibit potent anti-inflammatory effects .

Application in Regioselective Synthesis

  • Summary of the Application: 2-Chloro-4-(methylthio)pyrimidine is used in the regioselective synthesis of new pyrimidine derivatives using organolithium reagents .
  • Methods of Application or Experimental Procedures: The reaction mixture is quenched with 1.5 molar equivalent of water to produce the dihydro adduct, which is then treated with 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ) in anhydrous tetrahydrofuran (THF) to form the final product .
  • Results or Outcomes: The outcomes of these syntheses are new pyrimidine derivatives that can be used in further research .

Safety And Hazards

2-Chloro-4-(methylthio)pyrimidine is classified as a skin corrosive and causes severe skin burns and eye damage . It may also cause respiratory irritation . It should be stored under inert gas in a cool, dry, and well-ventilated place .

properties

IUPAC Name

2-chloro-4-methylsulfanylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5ClN2S/c1-9-4-2-3-7-5(6)8-4/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAATWVRXPRDPPM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC(=NC=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5ClN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60586052
Record name 2-Chloro-4-(methylsulfanyl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60586052
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-4-(methylthio)pyrimidine

CAS RN

49844-93-1
Record name 2-Chloro-4-(methylsulfanyl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60586052
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Chloro-4-(methylthio)pyrimidine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

Sodium thiomethoxide (5.18 g, 73.8 mmol) was added slowly portion-wise via powder addition funnel to a stirring solution of 2,4-dichloropyrimidine (10 g, 67.1 mmol) in THF (150 mL) at room temperature. After stirring overnight, the reaction was taken up in ethyl acetate, washed with water, brine, dried over anhydrous sodium sulfate, filtered and concentrated under reduced pressure. The residue was purified by column chromatography on silica gel eluting with ethyl acetate and hexanes to give 2-chloro-4-(methylsulfanyl)pyrimidine (10.127 g, 47.3 mmol, 70.4%) as a white solid.
Quantity
5.18 g
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step Two
Name
Quantity
150 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

To a solution of ethyl 2,4-dichloropyrimidine (20.0 g, 0.13 mol) in 150 mL of anhydrous tetrahydrofurane was added sodium thiomethoxide (49.30 mL, 0.15 mol) at −10° C. The reaction mixture was allowed to warm up to room temperature and then stirred for 5 hours with monitoring a reaction with LC-MS or thin layer chromatography (TLC). The reaction mixture was diluted with ethyl acetate and washed with brine (×2). The collected organic layer was dried over anhydrous sodium sulfate and then concentrated in vacuo. The resulting solid was slurrified with diethyl ether and then collected by filtration to afford the desired intermediate 10 as a white solid (11.2 g, 52%)
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
49.3 mL
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
8
Citations
M Mosrin, P Knochel - Chemistry–A European Journal, 2009 - Wiley Online Library
Efficient zincation and magnesiation of chlorinated pyrimidines can be performed at convenient temperatures (eg, 25 and 55 C) by using TMPMgCl⋅LiCl and TMP 2 Zn⋅2 MgCl 2 ⋅2 …
M Söderström, E Zamaratski… - European Journal of …, 2019 - Wiley Online Library
Herein, a general, solvent‐free and straightforward thiomethylation of electron deficient heterocycles using BF 3 ·SMe 2 as a dual thiomethyl source and Lewis acidic activator is …
R Baiazitov, W Du, CS Lee, S Hwang, NG Almstead… - …, 2013 - thieme-connect.com
Chemoselective S NAr reactions of 4,6-dichloro-2-(methylsulfonyl)pyrimidine and several related electrophiles with amines and their derivatives are described. In the presence of weak …
Number of citations: 19 www.thieme-connect.com
MA Nagy, R Hilgraf, DS Mortensen… - Journal of Medicinal …, 2021 - ACS Publications
As a result of emerging biological data suggesting that within the c-Jun N-terminal kinase (JNK) family, JNK1 and not JNK2 or JNK3 may be primarily responsible for fibrosis pathology, …
Number of citations: 20 pubs.acs.org
A Mang, M Linseis, RF Winter - Zeitschrift für anorganische und …, 2022 - Wiley Online Library
We report the synthesis and X‐ray structures of four Rh 2 (OAc) 4 (L Ax ) 2 (OAc=acetate, CH 3 COO − ) paddle‐wheel complexes (C1−C4) with methylthio‐modified axial ligands L Ax …
Number of citations: 5 onlinelibrary.wiley.com
RF Winter, A Mang, M Linseis - Zeitschrift für anorganische …, 2022 - kops.uni-konstanz.de
We report the synthesis and X-ray structures of four Rh 2 (O 2 Ac) 4 (L Ax ) 2 (OAc = acteate, CH 3 COO - ) paddle-wheel complexes ( C1 - C4 ) with methylthio-modified axial ligands L …
Number of citations: 0 kops.uni-konstanz.de
M Mosrin - 2019 - d-nb.info
Since their first discovery at the beginning of the last century by Victor Grignard, 4 organomagnesium reagents have occupied a privileged position in organic synthesis. In 1912, this …
Number of citations: 1 d-nb.info
M Mosrin - 2009 - edoc.ub.uni-muenchen.de
Since their first discovery at the beginning of the last century by Victor Grignard, 4 organomagnesium reagents have occupied a privileged position in organic synthesis. In 1912, this …
Number of citations: 0 edoc.ub.uni-muenchen.de

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